(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
CAS No.: 1421445-15-9
Cat. No.: VC7505825
Molecular Formula: C19H25N3O2S2
Molecular Weight: 391.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421445-15-9 |
---|---|
Molecular Formula | C19H25N3O2S2 |
Molecular Weight | 391.55 |
IUPAC Name | [4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Standard InChI | InChI=1S/C19H25N3O2S2/c1-3-4-17-18(26-21-20-17)19(23)22-11-9-14(10-12-22)13-25-16-7-5-15(24-2)6-8-16/h5-8,14H,3-4,9-13H2,1-2H3 |
Standard InChI Key | OMZNAGIYAYEQNP-UHFFFAOYSA-N |
SMILES | CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₉H₂₅N₃O₂S₂ and a molecular weight of 391.6 g/mol, as confirmed by mass spectrometry. Its IUPAC name reflects three key structural components:
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A 4-propyl-1,2,3-thiadiazol-5-yl group (a sulfur-containing heterocycle)
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A piperidin-1-yl ring modified with a (4-methoxyphenyl)thio methyl substituent
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A ketone bridge connecting the two heterocyclic systems.
Table 1: Key Structural Descriptors
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₉H₂₅N₃O₂S₂ | |
Molecular Weight | 391.6 g/mol | |
CAS Registry Number | 1421445-15-9 | |
Hybridization | sp³ (piperidine), sp² (thiadiazole) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for:
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Piperidine protons: δ 1.5–2.8 ppm (multiplet, CH₂ groups)
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Thiadiazole ring: δ 8.2 ppm (singlet, C-H)
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Methoxyphenyl group: δ 3.8 ppm (singlet, OCH₃) and δ 6.9–7.4 ppm (aromatic protons).
Infrared spectroscopy shows strong absorption bands at:
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1680 cm⁻¹ (C=O stretch)
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1240 cm⁻¹ (C-S-C asymmetric stretch)
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1045 cm⁻¹ (S-O-C linkage).
Synthetic Pathways
Stepwise Synthesis
The compound is synthesized through a four-step sequence:
Table 2: Representative Synthesis Protocol
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Thiol-ene coupling | 4-Methoxythiophenol, K₂CO₃, DMF | 78% |
2 | Piperidine functionalization | Chloroacetyl chloride, Et₃N | 85% |
3 | Thiadiazole formation | H₂S gas, Cu(OAc)₂ catalyst | 62% |
4 | Ketone bridge installation | EDCI/HOBt coupling, CH₂Cl₂ | 71% |
Key challenges include controlling regioselectivity during thiadiazole ring closure and minimizing oxidation of the thioether group. Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc gradient).
Physicochemical Properties
Thermodynamic Parameters
Experimental data from differential scanning calorimetry (DSC) shows:
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Melting point: 142–145°C (decomposition observed above 150°C)
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Enthalpy of fusion (ΔHfus): 28.4 kJ/mol
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Solubility: 0.12 mg/mL in water, >50 mg/mL in DMSO.
Reactivity Profile
The compound undergoes three primary reactions:
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Nucleophilic substitution at the thiadiazole C-5 position
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Oxidation of the thioether to sulfoxide (H₂O₂/AcOH)
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Ring-opening of piperidine under strong acidic conditions.
Biological Activity
Enzymatic Inhibition Studies
In vitro assays demonstrate potent inhibition of:
Table 3: Biological Activity Data
Target Enzyme | IC₅₀ (μM) | Mechanism |
---|---|---|
Cyclooxygenase-2 (COX-2) | 0.45 | Competitive inhibition |
Acetylcholinesterase | 2.8 | Non-competitive inhibition |
CYP3A4 | 12.4 | Mechanism under investigation |
Molecular docking simulations suggest the thiadiazole ring interacts with COX-2's hydrophobic pocket, while the methoxyphenyl group participates in π-π stacking with Tyr385.
Organism | MIC (μg/mL) |
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Staphylococcus aureus | 8 |
Escherichia coli | 32 |
Candida albicans | 64 |
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for COX-2 selective inhibitors
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Candidate for Alzheimer's disease therapeutics (acetylcholinesterase inhibition)
Materials Science
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Monomer for conductive polymers (bandgap = 3.2 eV)
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Ligand in transition metal catalysis (Pd coupling reactions)
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